molecular formula C3H5N3OS B1281469 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one CAS No. 85073-03-6

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B1281469
CAS No.: 85073-03-6
M. Wt: 131.16 g/mol
InChI Key: DRGWKSHHDVBZPR-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and thiadiazole groups in its structure makes it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride. The reaction proceeds as follows:

    Thiosemicarbazide: is reacted with .

  • The mixture is heated to promote cyclization.
  • The product is then purified through recrystallization.

The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or alkylating agents can be employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for developing antimicrobial and anticancer agents.

    Agriculture: The compound can be used as a precursor for synthesizing pesticides and herbicides.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring can facilitate binding to metal ions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 3-Methyl-1,3,4-thiadiazol-2-amine
  • 2-Methyl-5-nitro-1,3,4-thiadiazole

Uniqueness

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one is unique due to the combination of an amino group and a methyl group on the thiadiazole ring

Properties

IUPAC Name

5-amino-3-methyl-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-6-3(7)8-2(4)5-6/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGWKSHHDVBZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)SC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510622
Record name 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85073-03-6
Record name 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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